molecular formula C15H14ClN3O3 B5199143 2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide CAS No. 5612-76-0

2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5199143
CAS No.: 5612-76-0
M. Wt: 319.74 g/mol
InChI Key: ZWKUZRNZFOXJRA-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as CNEB and has been studied for its biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of CNEB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression. CNEB has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer development.
Biochemical and Physiological Effects:
CNEB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the suppression of angiogenesis. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using CNEB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using CNEB is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of CNEB may make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the study of CNEB. One potential area of research is the development of novel therapeutic agents based on the structure of CNEB. Another direction is the investigation of the potential synergistic effects of CNEB with other drugs and compounds. Additionally, further studies are needed to fully understand the mechanisms of action of CNEB and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of CNEB involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline in the presence of triethylamine. The resulting product is then treated with 2-(2-aminoethyl)amine to form CNEB. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce CNEB.

Scientific Research Applications

CNEB has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties in various in vitro and in vivo studies. CNEB has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

Properties

IUPAC Name

2-chloro-N-[2-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-14-4-2-1-3-13(14)15(20)18-10-9-17-11-5-7-12(8-6-11)19(21)22/h1-8,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKUZRNZFOXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386222
Record name ST4029501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5612-76-0
Record name ST4029501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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